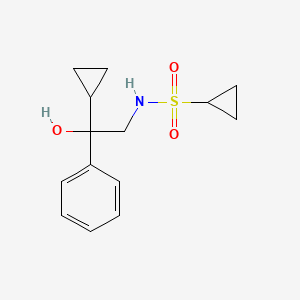![molecular formula C22H19N5O5S B2820494 methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate CAS No. 946366-50-3](/img/no-structure.png)
methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a methoxyphenyl group, and a benzoate group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that it could undergo a variety of reactions, including those typical of heterocyclic compounds, phenyl groups, and esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate and its derivatives are primarily used in the synthesis of various heterocyclic systems. These compounds serve as essential intermediates and building blocks in the formation of diverse and structurally complex molecules, often displaying significant biological activities.
Creation of Pyrido and Pyrimidinones : Methyl and phenylmethyl derivatives have been prepared and used as reagents for the synthesis of a variety of heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones. These molecules play a crucial role in the development of compounds with potential therapeutic applications (Selič, Grdadolnik, & Stanovnik, 1997).
Tubulin Polymerization Inhibition : A specific derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), has been identified as a tubulin polymerization inhibitor. It exhibits promising antiproliferative activity towards human cancer cells, likely due to its ability to inhibit tubulin polymerization, a crucial process in cell division (Minegishi et al., 2015).
Synthesis of Pyrazolo and Pyrimidin-4-ones : Derivatives have been used to synthesize various heterocyclic systems, including pyrazolo and pyrimidin-4-ones. These compounds are synthesized by reacting with N- and C-nucleophiles, leading to the formation of fused heterocyclic systems. This process is crucial for the development of compounds with potential medicinal properties (Selič & Stanovnik, 1997).
Herbicidal Activity : Derivatives of this compound have been modified and studied for their herbicidal activity against Barnyard grass in paddy rice. This research contributes to the development of effective herbicides for agricultural use (Tamaru et al., 1997).
Mecanismo De Acción
Target of Action
It is known that many compounds with similar structures have a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these processes .
Mode of Action
Based on its structural similarity to other active compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes
Biochemical Pathways
Given its potential biological activities, it may influence a variety of pathways related to inflammation, viral replication, and cell proliferation
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential biological activities, it may have a variety of effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, and affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is the pyrazolo[3,4-d]pyrimidine scaffold, which is synthesized via a multistep reaction sequence. The second intermediate is the thioacetyl-amino-benzoate, which is synthesized via a simple two-step reaction. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "thiourea", "methyl 4-aminobenzoate", "methyl 4-bromobenzoate", "methyl 4-nitrobenzoate", "acetic anhydride", "sodium hydroxide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-(chloromethyl)benzoic acid", "N-hydroxysuccinimide", "N,N-diisopropylethylamine", "benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2-methoxy-4-nitroaniline from 2-methoxyaniline and nitric acid", "Synthesis of 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine from 2-methoxy-4-nitroaniline, ethyl acetoacetate, and thiourea via a multistep reaction sequence involving cyclization, reduction, and dehydration steps", "Synthesis of thioacetyl-amino-benzoate from methyl 4-aminobenzoate, acetic anhydride, and sodium hydroxide via a two-step reaction involving acetylation and thiolation steps", "Synthesis of 4-[(2-methoxyphenyl)amino]-1-(4-nitrophenyl)-1,3-dihydro-2H-pyrazol-5-one from 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine and 4-(chloromethyl)benzoic acid via a nucleophilic substitution reaction using triethylamine as a base", "Synthesis of methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate from thioacetyl-amino-benzoate and 4-[(2-methoxyphenyl)amino]-1-(4-nitrophenyl)-1,3-dihydro-2H-pyrazol-5-one via standard peptide coupling chemistry using N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, N,N-diisopropylethylamine, and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate as coupling reagents" ] } | |
Número CAS |
946366-50-3 |
Fórmula molecular |
C22H19N5O5S |
Peso molecular |
465.48 |
Nombre IUPAC |
methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29) |
Clave InChI |
ANOZGQIGLLFSHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)

![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)
![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)